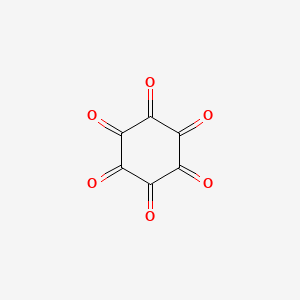
Benzamide, 4-amino-N-(benzothiazol-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-N-(benzothiazol-2-YL)- is a chemical compound . It is also known as Benzoylamide .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been reported in several studies . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of Benzamide, 4-amino-N-(benzothiazol-2-YL)- can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes . The synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Applications De Recherche Scientifique
Vulcanization Accelerators
Benzothiazole derivatives are widely used as vulcanization accelerators in the rubber industry. They help in improving the elasticity and strength of rubber by forming cross-links between polymer chains during the vulcanization process .
Antioxidants
These compounds serve as antioxidants in various products, protecting against oxidative damage by neutralizing free radicals .
Plant Growth Regulators
Benzothiazole structures are utilized as plant growth regulators , influencing the growth and development of plants, potentially improving crop yields .
Anti-inflammatory Agents
Some benzothiazole derivatives exhibit anti-inflammatory properties , making them candidates for the development of new anti-inflammatory drugs .
Enzyme Inhibitors
They have been evaluated as enzyme inhibitors , such as DNA gyraseB inhibitors, showing antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli with activity comparable to standard drugs .
Imaging Reagents
These compounds are used as imaging reagents in medical diagnostics, aiding in the visualization of biological processes or structures .
Fluorescence Materials
Due to their fluorescent properties, benzothiazole derivatives are used in creating fluorescence materials for various applications, including bioimaging and sensors .
Electroluminescent Devices
They are also incorporated into electroluminescent devices , contributing to the development of new types of displays and lighting systems .
Mécanisme D'action
Target of Action
Benzothiazole derivatives, including Benzamide, 4-amino-N-(benzothiazol-2-YL)-, have been found to target a variety of enzymes and proteins. They have shown inhibitory activity against enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of the aforementioned enzymes, which play crucial roles in various biochemical processes, including DNA replication, bacterial cell wall synthesis, and metabolic pathways . The inhibition of these enzymes disrupts the normal functioning of these processes, leading to the desired therapeutic effects.
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with various targets. For instance, by inhibiting DNA gyrase, it interferes with DNA replication, affecting the growth and proliferation of cells . Similarly, by inhibiting enzymes involved in metabolic pathways, it can disrupt the energy production and other essential functions of cells .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The result of the compound’s action at the molecular and cellular level is the disruption of essential processes such as DNA replication and metabolic pathways, leading to the inhibition of cell growth and proliferation . This makes it a potential candidate for the development of novel antibiotics and other therapeutic agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other compounds or drugs can also influence its action through drug-drug interactions .
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-N-(1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,15H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZCUWIRBSFXJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190343 |
Source


|
| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-amino-N-(benzothiazol-2-YL)- | |
CAS RN |
36855-80-8 |
Source


|
| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














